3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-5,8,11H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFVTLWYJIQEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This intermediate then undergoes further reactions to construct the annellated pyrrolo ring, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrazolo[3,4-d]pyrimidine: Explored as a CDK2 inhibitor for cancer treatment.
Pyrrolopyrazine derivatives: Studied for their synthetic approaches and biological activities.
Uniqueness
3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group with a pyrrolo[3,4-d]pyrimidine ring system makes it a versatile compound for various applications.
Biological Activity
3-Phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by further reactions to construct the pyrrolo ring structure. This complex synthesis highlights the compound's specialized applications in research and drug development .
Antiproliferative Activity
Research has demonstrated that derivatives of pyridine and pyrimidine compounds exhibit notable antiproliferative activities against various cancer cell lines. For example, modifications in the structure of pyridine derivatives significantly improved their effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The presence of hydroxyl (-OH) groups was particularly beneficial, resulting in lower IC50 values, indicating enhanced potency against these cell lines .
| Cell Line | IC50 Value (μM) | Functional Group Influence |
|---|---|---|
| HeLa | 0.058 | Hydroxyl groups improve activity |
| A549 | 0.035 | Hydroxyl groups improve activity |
| MDA-MB-231 | 0.021 | Hydroxyl groups improve activity |
The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. Studies suggest that structural modifications can enhance binding affinity and selectivity for these targets, leading to improved therapeutic efficacy .
Case Studies
- Anticancer Studies : In a study focusing on the antiproliferative effects of various pyridine derivatives, it was found that compounds with specific substitutions exhibited significant activity against multiple cancer cell lines. The study highlighted that compounds similar to this compound showed promise in inhibiting tumor growth .
- Inhibition Studies : Another investigation evaluated the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated a dose-dependent inhibition pattern, suggesting potential utility as a therapeutic agent in oncology .
Q & A
Q. What are the key synthetic routes and optimization strategies for synthesizing 3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolo[3,4-d]pyrimidine core. Key steps include:
- Acylation : Introducing the propan-1-one group via nucleophilic substitution or Friedel-Crafts acylation, using alkyl halides or acyl chlorides as reagents .
- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are critical for deprotonation and facilitating ether or amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while elevated temperatures (80–120°C) improve yields .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and increases purity in cyclization steps .
Q. How should researchers characterize the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing between pyrrolo and pyrimidine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~315 g/mol) and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in biological assays .
- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its activity?
Methodological Answer:
- Kinase Inhibition Screening : Use ADP-Glo™ assays to test inhibition against kinases (e.g., PI3K, EGFR) at 1–10 µM concentrations .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., PC3, MCF-7) with IC₅₀ calculations over 48–72 hours .
- Solubility and Stability : Measure logP (octanol/water) and assess stability in PBS (pH 7.4) at 37°C for 24 hours to guide formulation .
Advanced Research Questions
Q. How can contradictory data on kinase inhibition versus anticancer activity be resolved?
Methodological Answer:
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects in cell lines showing discordant results .
- Off-Target Profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-kinase targets .
- In Vivo Correlation : Compare pharmacokinetic parameters (Cmax, AUC) with tumor regression in xenograft models to assess translational relevance .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced selectivity?
Methodological Answer:
- Substituent Modification : Replace the phenyl group with fluorinated or heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity and H-bonding .
- Morpholino Group Tuning : Adjust the morpholino substituent’s position to improve binding pocket occupancy (e.g., 2-morpholino vs. 4-morpholino derivatives) .
- Molecular Dynamics Simulations : Predict binding free energy (ΔG) using Schrödinger’s Glide to prioritize analogs with stronger target affinity .
Q. What mechanistic studies elucidate the compound’s interaction with kinase active sites?
Methodological Answer:
- Crystallographic Studies : Co-crystallize the compound with target kinases (e.g., PI3Kγ) to resolve binding modes at 2.0–2.5 Å resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic vs. electrostatic interactions .
- Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in kinases upon compound binding using labeled ATP analogs .
Q. How can researchers address low aqueous solubility during formulation?
Methodological Answer:
- Salt Formation : React with hydrochloric or citric acid to generate hydrochloride or citrate salts, improving solubility by 5–10-fold .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) with PEGylation to enhance bioavailability in pharmacokinetic studies .
- Co-Solvent Systems : Test mixtures of ethanol, propylene glycol, and water (e.g., 10:30:60 v/v) for in vitro and in vivo administration .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data across cell lines be interpreted?
Methodological Answer:
- Cell Line Genotyping : Verify genetic backgrounds (e.g., p53 status, kinase mutations) to identify resistance mechanisms .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) to determine context-dependent efficacy .
- Metabolomic Profiling : Use LC-MS to compare metabolite changes in sensitive vs. resistant cell lines, identifying compensatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
